Octadecylphosphonic acid

Catalog No.
S704069
CAS No.
4724-47-4
M.F
C18H39O3P
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylphosphonic acid

CAS Number

4724-47-4

Product Name

Octadecylphosphonic acid

IUPAC Name

octadecylphosphonic acid

Molecular Formula

C18H39O3P

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21)

InChI Key

FTMKAMVLFVRZQX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)O

The exact mass of the compound Octadecylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octadecylphosphonic acid (CAS: 4724-47-4), or ODPA, is a long-chain (C18) alkylphosphonic acid primarily used to form dense, highly ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its key function is to modify surface properties, providing a robust hydrophobic barrier that is central to applications in corrosion inhibition, nanoparticle stabilization, and performance enhancement in organic electronics. Unlike more common surfactants or coating agents, the defining procurement-relevant attribute of ODPA is the high thermal and hydrolytic stability of the bond it forms with oxide substrates such as alumina, titania, and indium tin oxide (ITO).

Substituting Octadecylphosphonic acid with physically similar but chemically distinct alternatives often leads to process failure or subpar performance. Carboxylic acids like stearic acid (also C18) form weaker, less hydrolytically stable bonds on key metal oxides, compromising long-term barrier properties in aqueous or humid environments. Alkylsilanes, such as octadecyltrichlorosilane (OTS), require stringent, anhydrous processing conditions due to their sensitivity to water-induced polymerization, a constraint not present with ODPA. Shorter-chain phosphonic acids (e.g., C12, C16) fail to provide the same level of thermal stability or packing density, reducing the durability and hydrophobic quality of the resulting monolayer. Therefore, selecting ODPA is a deliberate choice for applications demanding maximum thermal and hydrolytic stability combined with process simplicity.

Superior Thermal Stability vs. Shorter-Chain Phosphonic Acids

The C18 alkyl chain of Octadecylphosphonic acid provides significantly enhanced thermal stability compared to shorter-chain analogs due to stronger van der Waals interactions between adjacent molecules in the monolayer. Studies on porous aluminum oxide show ODPA SAMs are stable up to ~500 °C (773 K), a temperature at which many other organic monolayers, including those from shorter-chain precursors, would have already desorbed or decomposed. This high thermal tolerance is critical for applications involving high-temperature processing or operation.

Evidence DimensionThermal Stability (Decomposition/Desorption Temperature)
Target Compound DataStable up to ~500 °C (773 K) on porous aluminum oxide
Comparator Or BaselineShorter-chain phosphonic acids and other SAM types (e.g., silanes, thiols) which typically exhibit lower degradation temperatures.
Quantified DifferenceSignificantly higher stability threshold compared to many common SAMs; for example, alkyne/alkene monolayers on Si degrade above 260 °C.
ConditionsIn-situ X-ray photoelectron spectroscopy (XPS) analysis under heating in vacuum.

For applications requiring thermal processing (e.g., curing, annealing) or high operating temperatures, ODPA provides monolayer integrity where shorter-chain analogs would fail.

Enhanced Hydrolytic Stability and Binding Strength vs. Carboxylic Acids

The phosphonate headgroup of ODPA forms a more robust, less labile bond with metal oxide surfaces compared to the carboxylate headgroup of its C18 analog, stearic acid. Computational studies and experimental comparisons confirm that phosphonates are more strongly bound to aluminum oxide than carboxylates. In practical terms, this translates to superior stability in aqueous environments. Comparative studies on Ti-6Al-4V show that phosphonic acid SAMs produce more stable and well-ordered layers with lower friction and adhesion compared to carboxylic acid SAMs, making them more advantageous for long-term performance, especially in humid or aqueous conditions.

Evidence DimensionBinding Strength & Layer Stability
Target Compound DataForms strong, multi-dentate, hydrolytically stable bonds.
Comparator Or BaselineCarboxylic acids (e.g., stearic acid) form weaker, monodentate bonds that are more susceptible to hydrolysis.
Quantified DifferencePhosphonates exhibit higher binding energy and can displace pre-adsorbed carboxylates, indicating a thermodynamically favored, more stable interaction.
ConditionsComparative adsorption, desorption, and exchange reaction studies on AlOx surfaces; tribological tests on Ti-6Al-4V.

For applications in humid environments or requiring long-term stability in solution (e.g., corrosion protection, biomedical implants), ODPA provides a more durable surface treatment than stearic acid.

Simplified Processing and Broader Substrate Compatibility vs. Alkylsilanes

Unlike alkyltrichlorosilanes (e.g., OTS), which require stringent control of water content to prevent uncontrolled polymerization in solution and on the substrate, ODPA deposition is robust and far more tolerant to ambient humidity. This simplifies the coating process, removing the need for glove boxes or rigorously dried solvents, which is a significant procurement and manufacturing advantage. Furthermore, phosphonic acids demonstrate strong binding to a wider range of technologically important metal oxides beyond silica, including TiO2, Al2O3, ZrO2, and ITO, offering greater versatility. Studies have also shown that phosphonic acid SAMs can exhibit lower leakage currents in electronic devices compared to their silane counterparts.

Evidence DimensionProcessing Requirements & Substrate Versatility
Target Compound DataTolerant to trace water; robust solution-phase deposition; effective on a wide range of metal oxides.
Comparator Or BaselineAlkyltrichlorosilanes (OTS) require anhydrous solvents and controlled atmosphere; primarily used on hydroxylated silica-like surfaces.
Quantified DifferenceQualitative but critical difference in process complexity and cost; ODPA offers a wider application window across different materials.
ConditionsStandard laboratory solution-phase deposition protocols.

ODPA reduces manufacturing complexity and cost by eliminating the need for strict anhydrous conditions, and its versatility allows for a single surface modifier to be used across multiple metal oxide components.

Maximizes Surface Hydrophobicity Through Optimal Chain Length

The C18 chain of ODPA is sufficiently long to enable strong intermolecular forces, leading to a densely packed, quasi-crystalline monolayer that maximizes surface hydrophobicity. On various metal oxides like Co and Cu, ODPA SAMs consistently achieve high static water contact angles of ~110°, indicative of a well-ordered, low-energy surface. In contrast, SAMs formed from shorter-chain phosphonic acids exhibit lower contact angles due to less effective packing and ordering. While even longer chains exist, the C18 length represents a widely validated optimum for achieving excellent hydrophobicity without introducing solubility or processing issues associated with much longer, waxier molecules.

Evidence DimensionStatic Water Contact Angle
Target Compound Data~110° on Co and Cu substrates; 117.6° reported on TiO2.
Comparator Or BaselineShorter-chain phosphonic acids (e.g., C6, C10) result in less ordered films and lower contact angles. Ru-ODPA, a poorly ordered system, shows a WCA of only ~98°.
Quantified DifferenceUp to a 10-20° increase in water contact angle compared to poorly ordered or shorter-chain systems, signifying a substantial reduction in surface energy.
ConditionsSolution-phase deposition of SAMs on various metal and metal oxide substrates.

For applications requiring a robust water-repellent surface, such as anti-corrosion coatings or hydrophobic treatments for electronics, ODPA provides maximal, reproducible hydrophobicity.

High-Durability Corrosion Protection for Aluminum, Copper, and Steel Alloys

For protecting metal surfaces in industrial or marine environments, ODPA provides a stable, densely packed hydrophobic barrier. Its superior hydrolytic stability compared to carboxylic acids and ease of processing compared to silanes make it a prime candidate for forming robust anti-corrosion layers that withstand prolonged exposure to moisture.

Work Function Modification of Conductive Oxides (ITO, ZnO) in Optoelectronics

In OLEDs and OPVs, the interface between the transparent conductive oxide (e.g., ITO) and the organic layer is critical. ODPA forms a stable, well-defined monolayer that can predictably modify the work function of ITO. Its process robustness and thermal stability ensure this modification is durable through subsequent device fabrication steps, which is a key advantage over less stable modifiers.

Gate Dielectric Surface Treatment in Organic Field-Effect Transistors (OFETs)

To create high-performance, low-voltage OFETs, an ultrathin, pinhole-free dielectric layer is required. A SAM of ODPA on a metal oxide like AlOx or HfO2 serves as an excellent gate dielectric modification layer. The long C18 chain ensures a well-packed, insulating layer that minimizes leakage currents, and its thermal stability is compatible with typical annealing processes used in device manufacturing.

Hydrophobic Surface Functionalization of Metal Oxide Nanoparticles

To ensure the stable dispersion of metal oxide nanoparticles (e.g., TiO2, ZrO2) in non-polar polymers or solvents, a robust hydrophobic surface treatment is necessary. ODPA provides a strongly-bound, thermally stable capping layer that prevents nanoparticle agglomeration, both in formulation and during high-temperature processing of composites.

XLogP3

7.2

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4724-47-4

Wikipedia

Octadecylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-octadecyl-: ACTIVE

Dates

Last modified: 08-15-2023

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